2-(2,4-Dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde
Description
This compound belongs to the imidazo[2,1-b][1,3]benzothiazole family, a class of heterocyclic molecules notable for their diverse pharmacological activities, including antitumor, antileishmanial, and antibacterial effects . The core structure consists of a fused imidazole and benzothiazole ring system, with a 5,6,7,8-tetrahydro modification enhancing conformational stability. The 2,4-dichlorophenyl substituent at position 2 and the carbaldehyde group at position 3 are critical for its reactivity and biological interactions.
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2OS/c17-9-5-6-10(11(18)7-9)15-13(8-21)20-12-3-1-2-4-14(12)22-16(20)19-15/h5-8H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYJTDJVCCGFLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N3C(=C(N=C3S2)C4=C(C=C(C=C4)Cl)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as benzothiazole derivatives, have been shown to have significant anti-inflammatory and analgesic activities. These activities are often mediated through the inhibition of biosynthesis of prostaglandins.
Mode of Action
For instance, benzothiazole derivatives have been shown to inhibit the biosynthesis of prostaglandins, which are key mediators of inflammation and pain.
Biochemical Pathways
Related compounds have been shown to affect the cyclo-oxygenase (cox) pathway. This pathway is responsible for the conversion of arachidonic acid to prostaglandins and leukotrienes, which are key mediators of inflammation and pain.
Result of Action
Based on related compounds, it can be inferred that it may have anti-inflammatory and analgesic effects. This could result in a reduction in inflammation and pain in the affected areas.
Biological Activity
2-(2,4-Dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde is a synthetic compound known for its potential biological activities. The compound belongs to the class of benzothiazole derivatives, which have been extensively studied for various pharmacological properties including anti-cancer, anti-inflammatory, and antimicrobial activities. This article provides a detailed overview of the biological activity associated with this compound based on recent research findings.
- Molecular Formula : C16H12Cl2N2OS
- Molecular Weight : 351.25 g/mol
- CAS Number : 478029-48-0
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance:
- Cell Proliferation Inhibition : Compounds similar to this compound have shown significant inhibition of cell proliferation in various cancer cell lines such as A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) at low micromolar concentrations .
- Mechanism of Action : The mechanism involves inducing apoptosis and cell cycle arrest. For example, the lead compound in related studies demonstrated apoptosis-promoting effects and was able to downregulate pro-inflammatory cytokines like IL-6 and TNF-α .
Anti-inflammatory Activity
Benzothiazole derivatives are also recognized for their anti-inflammatory properties:
- Cytokine Modulation : The compound has been shown to reduce inflammatory markers in vitro, suggesting potential use in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of benzothiazole compounds have been documented:
- Bactericidal Effects : Studies indicate that derivatives exhibit activity against various bacterial strains. The structure of benzothiazoles allows them to interact with bacterial enzymes and disrupt cellular functions .
Study 1: Antitumor Evaluation
In a study conducted by researchers at a leading university, a series of benzothiazole derivatives were synthesized and evaluated for their anticancer properties. Among these compounds, one closely related to this compound showed:
- IC50 Values : The compound exhibited IC50 values below 10 μM against multiple cancer cell lines.
- Mechanistic Insights : Western blot analysis indicated that the compound activated apoptotic pathways through caspase activation and PARP cleavage.
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of benzothiazole derivatives:
- In Vivo Studies : Animal models treated with these compounds demonstrated reduced inflammation markers and improved clinical scores in models of arthritis.
Data Table
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs, their substituents, molecular properties, and biological activities:
Key Structural and Functional Differences
Substituent Effects on Bioactivity
- Chlorine vs.
- Carbaldehyde Reactivity : The carbaldehyde group at position 3 enables Schiff base formation, a feature exploited in derivatives like the oxime compound (), which induces cytochrome P450 3A4 via RXR/VDR pathways .
- Biphenyl vs. Monophenyl: The biphenyl substituent in introduces steric bulk, which may reduce solubility but increase affinity for hydrophobic binding pockets .
Pharmacological Profiles
- Anticancer Activity : The unsubstituted phenyl analog () demonstrates antitumor effects by inhibiting FLT3 kinase, suggesting that halogenation (e.g., 2,4-dichloro) could modulate potency .
Q & A
Basic: What are the standard synthetic routes for preparing this compound, and how is the product characterized?
Methodological Answer:
The compound can be synthesized via condensation reactions between substituted benzothiazole amines and halogenated carbonyl precursors. A common approach involves refluxing 5,6,7,8-tetrahydrobenzothiazole-2-amine derivatives with 2-bromo-1-(2,4-dichlorophenyl)ethanone in ethanol under acidic conditions (e.g., glacial acetic acid) . Post-reaction, the product is isolated via solvent evaporation and filtration. Characterization relies on X-ray crystallography for unambiguous structural confirmation (bond lengths/angles within ±0.05 Å of expected values) and multinuclear NMR (e.g., distinct aldehyde proton resonance at δ 9.8–10.2 ppm in H NMR) .
Basic: What biological activities are associated with imidazo[2,1-b][1,3]benzothiazole derivatives, and how are they evaluated?
Methodological Answer:
Imidazo[2,1-b][1,3]benzothiazoles exhibit antitumor, antiallergic, and kinase-inhibitory activities . Assays include:
- Cytotoxicity screening (MTT assay against cancer cell lines like HeLa or MCF-7).
- Enzyme inhibition (e.g., FLT3 kinase inhibition via fluorescence-based assays) .
- In vivo models for anti-inflammatory or antiallergic effects (e.g., murine ovalbumin-induced asthma models).
Advanced: How can researchers resolve discrepancies in spectroscopic data during derivative synthesis?
Methodological Answer:
Contradictions in NMR or IR data often arise from conformational flexibility or impurities. Strategies include:
- 2D NMR techniques (e.g., H-C HSQC to confirm carbon-proton connectivity) .
- X-ray crystallography for definitive structural assignment, especially when unexpected NOEs or coupling constants arise .
- Computational validation (DFT calculations to predict C chemical shifts and compare with experimental data) .
Advanced: What reaction optimization strategies improve yields for complex imidazo[2,1-b]benzothiazoles?
Methodological Answer:
Yield optimization can be achieved through:
- Microwave-assisted synthesis (e.g., 45-minute irradiation at 130°C reduces side reactions vs. traditional 4-hour reflux) .
- Solvent selection (polar aprotic solvents like DMF enhance solubility of aromatic intermediates) .
- Catalytic additives (e.g., 5 mol% ZnCl accelerates cyclization steps) .
Basic: Which spectroscopic techniques are critical for confirming the compound’s structure?
Methodological Answer:
- X-ray diffraction : Resolves crystal packing and confirms bond parameters (e.g., C–S bond length ~1.74 Å in benzothiazole core) .
- H/C NMR : Identifies substituent-specific signals (e.g., dichlorophenyl protons as doublets at δ 7.2–7.8 ppm) .
- IR spectroscopy : Detects aldehyde C=O stretch (~1700 cm) and N–H stretches (~3200 cm) .
Advanced: How do substituent variations on the phenyl ring affect bioactivity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., Cl, F) enhance kinase inhibition by increasing electrophilicity at the benzothiazole core .
- Methoxy groups improve solubility but reduce antitumor potency due to decreased membrane permeability .
- Para-substitution on the phenyl ring (vs. ortho/meta) optimizes steric compatibility with target binding pockets .
Advanced: How can crystallographic data address contradictions in reported bond angles or torsional strains?
Methodological Answer:
Discrepancies in bond angles (e.g., deviations >2° from literature) are resolved by:
- Multi-molecule asymmetric units : Comparing independent molecules in the same crystal lattice (e.g., two distinct conformers in ) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O hydrogen bonds influencing torsion angles) .
Basic: What are the key synthetic intermediates for this compound?
Methodological Answer:
Critical intermediates include:
- 5,6,7,8-Tetrahydrobenzothiazole-2-amine : Prepared via cyclization of 2-aminocyclohexanethiol with cyanogen bromide .
- 2-Bromo-1-(2,4-dichlorophenyl)ethanone : Synthesized by Friedel-Crafts acylation of 1,3-dichlorobenzene .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) models binding to FLT3 kinase (PDB: 1RJB), with scoring functions prioritizing aldehyde-mediated hydrogen bonds .
- MD simulations (AMBER) assess stability of ligand-protein complexes over 100 ns trajectories .
Basic: How is purity validated during synthesis?
Methodological Answer:
- HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm) ensures >95% purity .
- Elemental analysis : Matches calculated/observed C, H, N, S content within ±0.3% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
